3-[Acetyl(methyl)amino]propanoic Acid: A Comprehensive Technical Guide
3-[Acetyl(methyl)amino]propanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[Acetyl(methyl)amino]propanoic acid, also known as N-acetyl-N-methyl-β-alanine, is a derivative of the non-proteinogenic amino acid β-alanine. While extensive research exists for β-alanine and other propanoic acid derivatives, 3-[acetyl(methyl)amino]propanoic acid itself remains a sparsely studied compound. This technical guide synthesizes the available chemical and physical data for this molecule and explores the potential biological activities and metabolic pathways based on closely related compounds. Due to the limited direct research on this specific molecule, this guide also highlights areas where further investigation is warranted to fully elucidate its pharmacological potential.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 3-[Acetyl(methyl)amino]propanoic acid is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.
| Property | Value | Reference |
| IUPAC Name | 3-[acetyl(methyl)amino]propanoic acid | |
| Synonyms | N-acetyl-N-methyl-β-alanine, 3-(N-methylacetamido)propanoic acid | |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| CAS Number | 58706-66-4 | [1] |
| Appearance | Pale Yellow Solid | [1] |
| Purity | ≥95% (as commercially available) | [1] |
| Boiling Point | 301.4 ± 25.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [1] |
| InChI Key | CUAUMKXJKVIJHG-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)N(C)CCC(=O)O | [1] |
Synthesis and Purification
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of 3-[Acetyl(methyl)amino]propanoic acid.
Hypothetical Experimental Protocol
Materials:
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3-(Methylamino)propionic acid
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Acetic anhydride or Acetyl chloride
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Anhydrous chloroform (or other suitable aprotic solvent)
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Triethylamine (if using acetyl chloride)
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Sodium bicarbonate solution
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Anhydrous sodium sulfate
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Solvents for recrystallization (e.g., ethyl acetate, hexane)
Procedure:
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N-Acetylation: Dissolve 3-(methylamino)propionic acid in anhydrous chloroform.
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Add acetic anhydride to the solution and stir at room temperature. Alternatively, cool the solution in an ice bath and add acetyl chloride dropwise, followed by the slow addition of triethylamine to neutralize the HCl byproduct.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water to decompose any excess acetic anhydride.
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Neutralize the mixture with a saturated sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3-[acetyl(methyl)amino]propanoic acid.
Note: This is a generalized, hypothetical protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.
Potential Biological Activity and Mechanism of Action
Direct studies on the biological activity of 3-[acetyl(methyl)amino]propanoic acid are currently lacking in the scientific literature. However, insights can be drawn from the known functions of its parent molecule, β-alanine, and the metabolic pathways of related compounds.
Relationship to β-Alanine
β-Alanine is a well-known non-essential amino acid that serves as the rate-limiting precursor to carnosine synthesis in skeletal muscle. Carnosine acts as an intracellular pH buffer, and β-alanine supplementation has been shown to increase muscle carnosine levels, thereby enhancing performance in high-intensity exercise.
A patent for the related compound, N-acetyl-β-alanine, suggests its use for increasing athletic performance, preventing paresthesia (a common side effect of β-alanine supplementation), and increasing the half-life of β-alanine in the bloodstream[2]. It is plausible that 3-[acetyl(methyl)amino]propanoic acid could act as a prodrug, being metabolized to release N-methyl-β-alanine or β-alanine, which could then exert physiological effects.
Potential Metabolic Pathway
The enzyme N-acetyl-β-alanine deacetylase is known to hydrolyze N-acetyl-β-alanine to acetate and β-alanine[2]. It is conceivable that a similar enzymatic pathway could metabolize 3-[acetyl(methyl)amino]propanoic acid.
Caption: A putative metabolic pathway for 3-[Acetyl(methyl)amino]propanoic acid.
Further metabolism of 3-(methylamino)propionic acid could potentially lead to its incorporation into various metabolic pathways, although this remains to be experimentally verified.
Review of Propanoic Acid Derivatives in Research
While data on 3-[acetyl(methyl)amino]propanoic acid is scarce, numerous other propanoic acid derivatives have been synthesized and evaluated for a range of biological activities. These studies may provide a foundation for future research into the potential applications of this specific compound.
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Anticancer Activity: Certain complex derivatives of 3-aminopropanoic acid have been investigated as potential anticancer agents. For instance, some studies have explored their ability to target enzymes like SIRT2 and EGFR in lung cancer models.
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Antimicrobial Activity: Various N,N-disubstituted β-amino acid derivatives have demonstrated antimicrobial properties.
It is important to note that the biological activities of these more complex derivatives are highly dependent on their specific structural features, and it cannot be assumed that 3-[acetyl(methyl)amino]propanoic acid would exhibit similar effects.
Future Research Directions
The current body of knowledge regarding 3-[acetyl(methyl)amino]propanoic acid is limited, presenting numerous opportunities for future research:
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Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).
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In Vitro Biological Screening: A broad-based screening of the compound in various biological assays to identify any potential pharmacological activities, such as enzymatic inhibition, receptor binding, or effects on cell proliferation and viability in different cell lines.
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Metabolic Studies: Investigation of the metabolic fate of 3-[acetyl(methyl)amino]propanoic acid in vitro (e.g., using liver microsomes) and in vivo to determine if it is a prodrug and to identify its metabolites.
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Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its potential as a therapeutic agent.
Conclusion
3-[Acetyl(methyl)amino]propanoic acid is a simple derivative of β-alanine for which there is a significant lack of published biological and pharmacological data. Based on the information available for closely related compounds, it may have potential as a prodrug for β-alanine or N-methyl-β-alanine, with possible applications in sports nutrition or other areas where β-alanine is beneficial. However, without direct experimental evidence, its biological role remains speculative. This technical guide provides a summary of the existing chemical data and outlines key areas for future research that are essential to unlock the potential of this molecule for researchers, scientists, and drug development professionals.
